molecular formula C7H14N2O3S B12073601 (3R)-N-Methanesulfonylpiperidine-3-carboxamide

(3R)-N-Methanesulfonylpiperidine-3-carboxamide

Cat. No.: B12073601
M. Wt: 206.27 g/mol
InChI Key: VUHJWGIZBIHYKY-ZCFIWIBFSA-N
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Description

(3R)-N-Methanesulfonylpiperidine-3-carboxamide is a synthetic organic compound characterized by a piperidine ring substituted with a methanesulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-Methanesulfonylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-Methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.

Scientific Research Applications

(3R)-N-Methanesulfonylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-N-Methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-N-Methanesulfonylpiperidine-3-carboxylate
  • (3R)-N-Methanesulfonylpiperidine-3-carboxylic acid
  • (3R)-N-Methanesulfonylpiperidine-3-carboxylamide

Uniqueness

(3R)-N-Methanesulfonylpiperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

(3R)-N-methylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

VUHJWGIZBIHYKY-ZCFIWIBFSA-N

Isomeric SMILES

CS(=O)(=O)NC(=O)[C@@H]1CCCNC1

Canonical SMILES

CS(=O)(=O)NC(=O)C1CCCNC1

Origin of Product

United States

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